3-Propylazetidin-3-ol
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Overview
Description
3-Propylazetidin-3-ol is a chemical compound with the molecular formula C6H13NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylazetidin-3-ol typically involves the ring-opening polymerization of azetidine derivatives. One common method is the anionic ring-opening polymerization, which can be initiated using various anionic initiators. The reaction conditions often include the use of solvents such as dioxane and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Propylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: The major product is often a ketone or an aldehyde.
Reduction: The major product is typically an alcohol.
Substitution: The major product is usually a halogenated derivative.
Scientific Research Applications
3-Propylazetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propylazetidin-3-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
3-Propylazetidin-2-one: This compound has a similar structure but with a carbonyl group at the second position.
3-Propylazetidine: Lacks the hydroxyl group present in 3-Propylazetidin-3-ol.
3-Propylazetidin-3-amine: Contains an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-propylazetidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-7-5-6/h7-8H,2-5H2,1H3 |
InChI Key |
OGBGHDPRXMVWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC1)O |
Origin of Product |
United States |
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